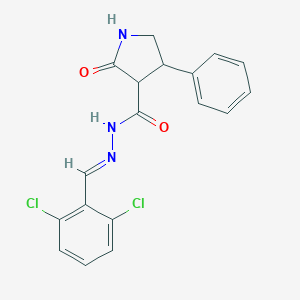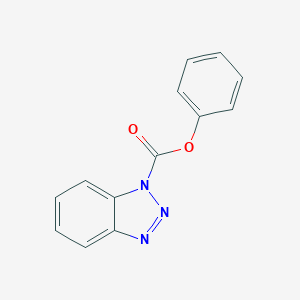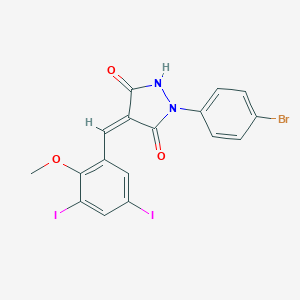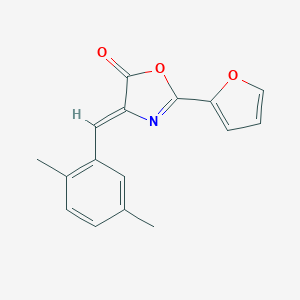![molecular formula C14H13ClN2O2S B414720 (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a morpholine ring, and a chlorobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or morpholine. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
Step 1: Dissolve thiazolidine-2,4-dione in ethanol.
Step 2: Add 2-chlorobenzaldehyde to the solution.
Step 3: Add a catalytic amount of piperidine or morpholine.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Industry: Possible use as a corrosion inhibitor for mild steel.
作用機序
The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the reduction of folate and biopterin in Leishmania species . The compound’s structure allows it to bind to the active site of PTR1, thereby inhibiting its activity and disrupting the parasite’s metabolic processes.
類似化合物との比較
Similar Compounds
Uniqueness
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a morpholine ring, and a chlorobenzylidene group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
特性
分子式 |
C14H13ClN2O2S |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9- |
InChIキー |
FXRFMKDWSSRPKF-XFXZXTDPSA-N |
異性体SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
正規SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414638.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B414641.png)
![4-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B414642.png)
![2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B414644.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitro-3-methylbenzamide](/img/structure/B414645.png)




![(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B414655.png)

![4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE](/img/structure/B414657.png)

